4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride

Description

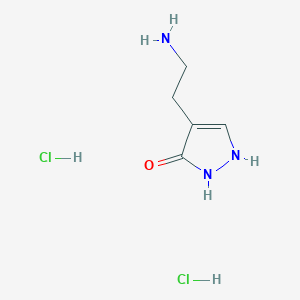

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one dihydrochloride is a pyrazolone derivative characterized by a 1,2-dihydropyrazol-3-one core substituted with a 2-aminoethyl group at the 4-position, in its dihydrochloride salt form. Pyrazolone derivatives are widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

4-(2-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.2ClH/c6-2-1-4-3-7-8-5(4)9;;/h3H,1-2,6H2,(H2,7,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIZPCKYNYFWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminoethyl precursor with a suitable pyrazolone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The pyrazolone ring may also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolone Derivatives with Anticancer Activity

Pyrazolone derivatives modified with aromatic or heterocyclic substituents demonstrate significant anticancer activity. For example:

- (Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (IC50 = 30.68 µM)

- 3-(4-Bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (IC50 = 60.72 µM)

These compounds, synthesized from 4-aminoantipyrine, show superior activity to Doxorubicin (IC50 = 71.8 µM) in MCF7 breast cancer cells . In contrast, 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one dihydrochloride lacks bulky aromatic substituents but features a protonated aminoethyl group, which may influence solubility and cellular uptake.

Table 1: Key Pyrazolone Derivatives and Their Anticancer Activity

Dihydrochloride Salts in Pharmaceuticals

Dihydrochloride salts are common in drug formulations to improve bioavailability. Examples include:

- Levocetirizine dihydrochloride : An antihistamine with enhanced water solubility due to the dihydrochloride moiety .

- 1-Methylhistamine dihydrochloride : A histamine analog used in research, where the salt form stabilizes the compound .

The target compound’s dihydrochloride form likely shares these advantages, facilitating its use in aqueous formulations compared to free-base pyrazolone derivatives.

Structural Analogs and Impurities

Related pyrazolone impurities and reference standards highlight structural nuances:

- Imp. C(EP) Hydrochloride: 4-Methylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride .

- Imp. C(BP) Dihydrochloride : A triazolopyridine derivative with a 4-chlorophenyl group .

These analogs differ in substituents (methylamino vs. aminoethyl) and salt forms, which affect polarity and binding interactions.

Physicochemical Comparison

*Estimated based on structural analogs.

Biological Activity

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The aminoethyl group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the pyrazolone ring may participate in π-π stacking interactions with target proteins.

Antimicrobial Activity

Research indicates that 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one; dihydrochloride exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .

Case Studies

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Study A | MCF-7 | 0.08 | Antiproliferative |

| Study B | PC-3 | 0.07 | Antiproliferative |

| Study C | HT-29 | Not reported | Antiproliferative |

In Vivo Studies

In vivo studies using animal models have shown that the compound can inhibit tumor growth effectively. The mechanism involves the induction of apoptosis and autophagy in cancer cells, mediated by pathways involving p53 and NF-κB signaling .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a rapid clearance rate in vivo, with a half-life of approximately 10 minutes following intravenous administration. This rapid metabolism suggests the need for careful consideration in dosage formulation for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one dihydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of substituted hydrazides with aldehydes or ketones, followed by purification via recrystallization. Key steps include:

- Reflux duration optimization : Prolonged reflux (e.g., 18 hours) improves cyclization but may require solvent stability testing (e.g., DMSO or ethanol) .

- Acid catalysis : Adding glacial acetic acid (5 drops per 0.001 mol substrate) enhances Schiff base formation during condensation .

- Purification : Use water-ethanol mixtures for recrystallization to balance solubility and yield (e.g., 65% yield reported for analogous triazole derivatives) .

Q. Table 1: Comparative Synthesis Conditions for Pyrazolone Derivatives

| Step | Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Cyclization | 18h reflux in DMSO | Higher yield but risk of side products | |

| Condensation | 4h reflux with acetic acid | Improved imine formation | |

| Recrystallization | Water-ethanol (1:1) | 65% yield, light-yellow solid |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

Methodological Answer:

- NMR spectroscopy : H and C NMR (as in ) confirm proton environments and carbon frameworks. For example, pyrazole ring protons appear at δ 6.5–8.5 ppm, while ethylamine sidechains show δ 2.5–3.5 ppm .

- HPLC : Use ammonium acetate buffer (pH 6.5) for ion-pair chromatography to separate charged impurities .

- Melting point analysis : Consistent melting points (e.g., 141–143°C for triazole derivatives) indicate purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Assay standardization : Use reference standards (e.g., LGC-certified impurities) to validate bioactivity assays .

- Control for salt forms : Dihydrochloride salts may alter solubility; compare free base and salt forms in parallel assays .

- Meta-analysis : Cross-reference structural analogs (e.g., benzodiazepine or pyridinyl derivatives) to identify activity trends .

Q. Table 2: Common Data Contradictions and Solutions

| Issue | Root Cause | Resolution Strategy | Reference |

|---|---|---|---|

| Variable IC | Salt form differences | Test free base and salt forms | |

| Impurity interference | Unidentified peaks in HPLC | Use EP/BP impurity standards |

Q. What computational methods support rational design of derivatives with enhanced properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, used DFT to optimize imidazopyridine derivatives .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using PyMOL or AutoDock. Analogous studies on benzodiazepine derivatives identified key binding motifs .

- QSAR modeling : Correlate substituent effects (e.g., chloro or methyl groups) with bioactivity using regression analysis .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Process analytical technology (PAT) : Monitor reactions in real-time using inline NMR or FTIR .

- Impurity profiling : Use EP/BP guidelines to quantify limits for byproducts (e.g., ≤0.1% for primary impurities) .

- Solvent selection : Replace DMSO with ethanol or water-miscible solvents for safer large-scale reactions .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions, then analyze via HPLC .

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.